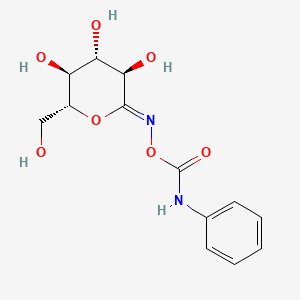

![molecular formula C71H66N2O21 B1140288 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid CAS No. 191930-58-2](/img/structure/B1140288.png)

5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

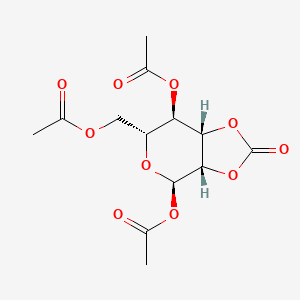

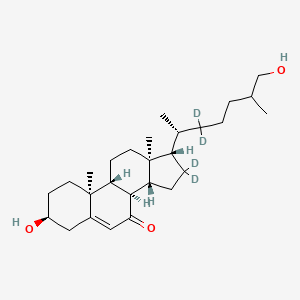

5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, also known as 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, is a useful research compound. Its molecular formula is C71H66N2O21 and its molecular weight is 1283.3. The purity is usually 95%.

BenchChem offers high-quality 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microtubule Binding

Flutax 1 is a fluorescent taxol derivative that binds to the taxol microtubule binding site with high affinity . This property makes it useful in studying the dynamics of microtubules, which are key components of the cell’s cytoskeleton .

Direct Imaging of the Microtubule Cytoskeleton

Flutax 1 can be used for direct imaging of the microtubule cytoskeleton . This is particularly useful in cell biology research, where understanding the structure and function of the cytoskeleton is crucial .

Fluorescent Microscopy

Flutax 1 is used in fluorescent microscopy due to its fluorescent properties . Its absorption, fluorescence, and fluorescence decay in solution are pH sensitive, which can be leveraged in various research applications .

Kinetics of Taxol Binding to Microtubules

Flutax 1 has been used to measure the kinetics of Taxol association to and dissociation from stabilized microtubules . This is important in understanding how Taxol, a common chemotherapy drug, interacts with microtubules .

Single Molecule Localization Microscopy (SMLM) of Tubulin

Flutax 1 has been used as a small molecule probe for single molecule localization microscopy (SMLM) of tubulin in living and fixed cells . This allows for high-resolution imaging of microtubules, providing insights into their structure and function at the molecular level .

3D Stimulated Emission Depletion (STED) Microscopy

Flutax 1 also performs well in 3D stimulated emission depletion (STED) microscopy . This allows for super-resolution imaging of microtubules, providing a complementary method to SMLM for investigating microtubule functions in living cells .

Mecanismo De Acción

Flutax 1, also known as 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, is a green-fluorescent taxol derivative . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Flutax 1’s primary target is microtubules . Microtubules are a component of the cytoskeleton, providing structure and shape to cells. They also play crucial roles in many cellular processes, including mitosis and intracellular transport .

Mode of Action

Flutax 1 binds to microtubules with high affinity . This binding stabilizes the microtubules, preventing their depolymerization . The binding site of Flutax 1 is easily accessible, allowing the compound to bind to and dissociate from native cytoplasmic and spindle microtubules .

Biochemical Pathways

Flutax 1 affects the dynamics of microtubule assembly and disassembly . By stabilizing microtubules, it can disrupt normal cellular processes that rely on microtubule dynamics. This includes cell division, where microtubule dynamics are essential for the formation and function of the mitotic spindle .

Pharmacokinetics

The pharmacokinetics of Flutax 1 involve its uptake and transcytosis across human endothelial cell monolayers . The rate constant of the initial binding of Flutax 1 is inversely proportional to the viscosity of the solution, suggesting a diffusion-controlled reaction .

Result of Action

The stabilization of microtubules by Flutax 1 can lead to cell cycle arrest and apoptosis . This makes Flutax 1 a potential tool for cancer treatment, as it can induce cell death in rapidly dividing cancer cells .

Action Environment

The action of Flutax 1 can be influenced by environmental factors. For example, the binding of Flutax 1 to microtubules is slowed down 10-fold by microtubule-associated proteins bound to the microtubule outer surface . Additionally, the staining of live cells with Flutax 1 diminishes very rapidly when exposed to light , indicating that light exposure can influence the efficacy of Flutax 1.

Propiedades

IUPAC Name |

5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H66N2O21/c1-35-51(91-67(86)57(78)56(39-17-11-8-12-18-39)73-62(80)40-19-13-9-14-20-40)33-71(87)61(93-66(85)41-21-15-10-16-22-41)59-69(7,60(79)58(89-37(3)74)55(35)68(71,5)6)52(32-53-70(59,34-88-53)94-38(4)75)92-65(84)36(2)72-63(81)42-23-26-45(48(29-42)64(82)83)54-46-27-24-43(76)30-49(46)90-50-31-44(77)25-28-47(50)54/h8-31,36,51-53,56-59,61,76,78,87H,32-34H2,1-7H3,(H,72,81)(H,73,80)(H,82,83)/t36-,51-,52+,53+,56-,57+,58+,59-,61-,69+,70-,71+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWJJMCMRRQCSY-ADONSEPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H66N2O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

Q & A

Q1: How does Paclitaxel interact with its target and what are the downstream effects?

A: Paclitaxel binds to microtubules, which are essential components of the cytoskeleton in cells. [, ] This binding stabilizes the microtubule structure and prevents its depolymerization. [] This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis, primarily affecting rapidly dividing cells like cancer cells. [, ]

Q2: Are there any fluorescent derivatives of Paclitaxel used in research, and how do they work?

A: Yes, fluorescent derivatives like Flutax-1 and Flutax-2 have been developed and used extensively to study the interaction of Paclitaxel with microtubules. [, , ] These derivatives retain a similar binding mechanism to Paclitaxel, making them valuable tools for real-time visualization and kinetic studies of the drug-target interaction. [, , ] Researchers have used techniques like stopped-flow fluorescence and fluorescence anisotropy to characterize the binding kinetics of these fluorescent probes to microtubules. [, ]

Q3: What is known about the binding site of Paclitaxel on microtubules?

A: Research using Flutax-1 and Flutax-2 suggests that the Paclitaxel binding site is directly accessible on the microtubule surface, contradicting previous models that placed it within the microtubule lumen. [, ] Kinetic studies indicate that the binding occurs through a multi-step process, starting with a fast bimolecular reaction followed by slower conformational changes. [, ] The presence of microtubule-associated proteins (MAPs) on the microtubule surface can influence the binding kinetics of Paclitaxel and its derivatives. []

Q4: Is there evidence of resistance mechanisms to Paclitaxel in cancer cells?

A: Yes, one of the major mechanisms of Paclitaxel resistance is the overexpression of P-glycoprotein (P-gp), a membrane transporter that pumps drugs out of cells, reducing their intracellular concentration. [] Another mechanism involves the overexpression of βIII-tubulin, a tubulin isotype with altered drug binding properties, leading to reduced sensitivity to Paclitaxel. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)

![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)